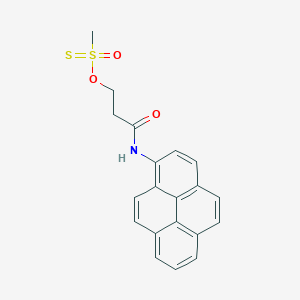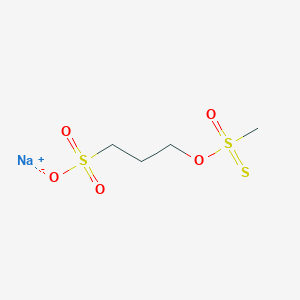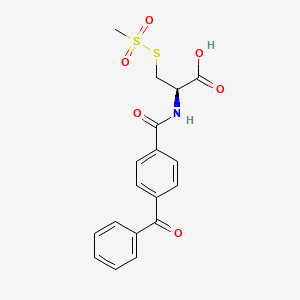
4-O-beta-D-mannopyranosyl-D-glucopyranose
描述
4-O-beta-D-mannopyranosyl-D-glucopyranose is a disaccharide composed of a mannose and a glucose molecule linked by a beta-1,4-glycosidic bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-beta-D-mannopyranosyl-D-glucopyranose typically involves the enzymatic reaction catalyzed by 4-O-beta-D-mannosyl-D-glucose phosphorylase. This enzyme facilitates the transfer of a mannose residue from a donor molecule to a glucose acceptor, forming the disaccharide. The reaction conditions usually require a phosphate buffer and a controlled pH environment to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. Specific strains of bacteria, such as Bacteroides fragilis, are engineered to overexpress the necessary enzymes for the biosynthesis of this disaccharide. The fermentation process is optimized for high yield and purity, involving precise control of temperature, pH, and nutrient supply .
化学反应分析
Types of Reactions
4-O-beta-D-mannopyranosyl-D-glucopyranose can undergo various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Hydrolysis: This reaction involves the cleavage of the glycosidic bond between the mannose and glucose units, resulting in the formation of free mannose and glucose molecules.
Oxidation: The compound can be oxidized to form corresponding aldonic acids.
Glycosylation: This reaction involves the addition of glycosyl groups to the disaccharide, forming more complex oligosaccharides.
Common Reagents and Conditions
Hydrolysis: Glycosidases, acidic conditions (e.g., hydrochloric acid).
Oxidation: Nitric acid, bromine water.
Glycosylation: Glycosyltransferases, activated sugar donors (e.g., UDP-glucose).
Major Products Formed
Hydrolysis: Mannose and glucose.
Oxidation: Mannonic acid and gluconic acid.
Glycosylation: Various oligosaccharides depending on the glycosyl donor used.
科学研究应用
4-O-beta-D-mannopyranosyl-D-glucopyranose has several applications in scientific research:
作用机制
The mechanism of action of 4-O-beta-D-mannopyranosyl-D-glucopyranose involves its interaction with specific enzymes and receptors in biological systems. The compound is recognized by glycosidases and glycosyltransferases, which catalyze its hydrolysis and glycosylation, respectively. These reactions are crucial for the metabolism and biosynthesis of complex carbohydrates. The molecular targets include various enzymes involved in carbohydrate metabolism, such as mannosidases and glucosidases .
相似化合物的比较
4-O-beta-D-mannopyranosyl-D-glucopyranose can be compared with other disaccharides such as:
Cellobiose: Composed of two glucose molecules linked by a beta-1,4-glycosidic bond.
Lactose: Composed of glucose and galactose linked by a beta-1,4-glycosidic bond.
Maltose: Composed of two glucose molecules linked by an alpha-1,4-glycosidic bond.
Uniqueness
The uniqueness of this compound lies in its specific glycosidic linkage and its role in the metabolism of mannans. This distinguishes it from other disaccharides that primarily involve glucose-glucose or glucose-galactose linkages .
属性
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9+,10-,11?,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-OKIQBEFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Sulfosuccinimidyl 3-[[2-(Biotinamido)ethyl] dithio]propionate Sodium Salt](/img/structure/B1139964.png)

![5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B1139966.png)
![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)


